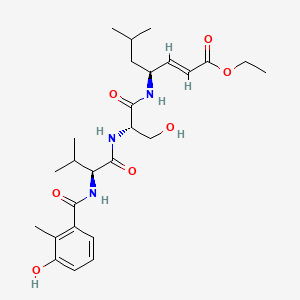

HMB-Val-Ser-Leu-VE

Vue d'ensemble

Description

HMB-Val-Ser-Leu-VE is an irreversible, cell-permeable, potent, and specific inhibitor of the trypsin-like activity of the 20S proteasome . It is a tripeptide-based compound bearing a C-terminal vinyl ester .

Synthesis Analysis

HMB-Val-Ser-Leu-VE is a prototype vinyl ester inhibitor .Molecular Structure Analysis

The molecular formula of HMB-Val-Ser-Leu-VE is C26H39N3O7 . It has an average mass of 505.604 Da and a monoisotopic mass of 505.278809 Da .Chemical Reactions Analysis

HMB-Val-Ser-Leu-VE is a cell-permeable vinyl ester tripeptide inhibitor of the trypsin-like activity of the 20S proteasome . It is selective for the trypsin-like activity over the chymotryptic- or post-acidic-like activities .Physical And Chemical Properties Analysis

HMB-Val-Ser-Leu-VE has a density of 1.2±0.1 g/cm3, a boiling point of 754.1±60.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.7 mmHg at 25°C . It has an enthalpy of vaporization of 115.3±3.0 kJ/mol and a flash point of 409.8±32.9 °C . Its index of refraction is 1.539 .Applications De Recherche Scientifique

Proteasome Inhibition

HMB-Val-Ser-Leu-VE is a vinyl ester tripeptide inhibitor that selectively targets the trypsin-like activity of the 20S proteasome. Its inhibitory potency (IC50 = 0.033 µM) makes it a valuable tool for investigating proteasome function and regulation . The proteasome plays a crucial role in protein degradation, cell cycle control, and antigen presentation.

Antiparasitic Activity

This compound has demonstrated activity against Trypanosoma brucei, a protozoan parasite responsible for African sleeping sickness. HMB-Val-Ser-Leu-VE exhibits a GI50 of 31.6 µM against T. brucei, suggesting potential therapeutic applications in parasitic diseases .

Neutrophil Biology

While not directly related to HMB-Val-Ser-Leu-VE, understanding neutrophil biology is essential. Neutrophils are key players in immune responses, involved in phagocytosis, degranulation, and NETosis. Investigating compounds like HMB-Val-Ser-Leu-VE may shed light on their roles in health and disease .

Hematological Malignancies

Although not explicitly studied with HMB-Val-Ser-Leu-VE, proteasome inhibitors have shown clinical activity in hematological malignancies (e.g., multiple myeloma, mantle cell lymphoma). These inhibitors improve patient outcomes, including survival and quality of life .

Cell Signaling Pathways

Given its proteasome inhibition properties, HMB-Val-Ser-Leu-VE likely impacts various cell signaling pathways. Investigating its effects on NF-κB, p53, and other pathways could reveal novel therapeutic targets .

Mécanisme D'action

Target of Action

HMB-Val-Ser-Leu-VE is a potent and selective inhibitor of the trypsin-like activity of the 20S proteasome . The 20S proteasome is a 700 kDa, cylinder-shaped protease with multiple catalytic centers within the ubiquitin-proteasome pathway . It plays an important role in the selective degradation of intracellular proteins .

Mode of Action

HMB-Val-Ser-Leu-VE is a tripeptide-based compound bearing a C-terminal vinyl ester . It interacts with the trypsin-like activity of the 20S proteasome, inhibiting its function . This inhibition is selective for the trypsin-like activity over the chymotryptic- or post-acidic-like activities .

Biochemical Pathways

The primary biochemical pathway affected by HMB-Val-Ser-Leu-VE is the ubiquitin-proteasome pathway . By inhibiting the trypsin-like activity of the 20S proteasome, HMB-Val-Ser-Leu-VE disrupts the degradation of intracellular proteins . This can have downstream effects on various cellular processes, including cell-cycle progression and apoptosis .

Pharmacokinetics

As a cell-permeable compound , it is likely to have good bioavailability

Action Environment

The action environment of HMB-Val-Ser-Leu-VE is largely dependent on the cellular context. As a cell-permeable compound , it can act within the intracellular environment to inhibit the trypsin-like activity of the 20S proteasome . Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability.

Propriétés

IUPAC Name |

ethyl (E,4S)-4-[[(2S)-3-hydroxy-2-[[(2S)-2-[(3-hydroxy-2-methylbenzoyl)amino]-3-methylbutanoyl]amino]propanoyl]amino]-6-methylhept-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H39N3O7/c1-7-36-22(32)12-11-18(13-15(2)3)27-25(34)20(14-30)28-26(35)23(16(4)5)29-24(33)19-9-8-10-21(31)17(19)6/h8-12,15-16,18,20,23,30-31H,7,13-14H2,1-6H3,(H,27,34)(H,28,35)(H,29,33)/b12-11+/t18-,20+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQKMRGLFGXKLJC-VOSPOJDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C1=C(C(=CC=C1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)C1=C(C(=CC=C1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H39N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

HMB-Val-Ser-Leu-VE | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,6-Dioxocyclohexyl)methyl]cyclohexane-1,3-dione](/img/structure/B1662973.png)

![[4-(5-Sulfanylidenedithiol-3-yl)phenyl] 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate](/img/structure/B1662987.png)

![Methyl thieno[3,2-d]thiadiazole-6-carboxylate](/img/structure/B1662990.png)